9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
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Description
9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a heterocyclic molecule that contains a fused pyridine and benzo[b]naphthyridine ring system. It has been studied for its pharmacological properties, including its potential as an anticancer agent.
Scientific Research Applications
Synthesis and DNA Binding
The compound's derivatives have been utilized in the synthesis of dibenzo[b,h][1,6]naphthyridines, highlighting a one-pot process involving reactions like 2-acetylaminobenzaldehyde with methyl ketones. Significantly, these derivatives demonstrate strong fluorescence characteristics, with altered intensities when intercalated into double-stranded DNA, suggesting potential applications in DNA-binding studies and fluorescence-based molecular probes (Okuma et al., 2014).
Antitumor Properties
Research has explored the synthesis of related fluorinated benzothiazoles, exhibiting potent cytotoxicity in vitro against specific human breast cell lines. This suggests the potential of these compounds in developing antitumor agents, particularly in breast cancer research (Hutchinson et al., 2001).
Topoisomerase-I Targeting Activity
Studies on 5H-dibenzo[c,h][1,6]naphthyridin-6-one derivatives, closely related to the mentioned compound, have shown potent TOP1-targeting activity and significant antitumor activity. This indicates their relevance in developing cancer therapies, specifically targeting topoisomerase-I (Singh et al., 2003).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally related, have demonstrated potent cytotoxicity against certain leukemia and carcinoma cell lines. This suggests their potential application in the development of new chemotherapeutic agents (Deady et al., 2005).
MAO Inhibitors
Novel derivatives of benzo[b][1,6]naphthyridine have been studied for their potential as scaffolds for monoamine oxidase (MAO) inhibitors. These compounds have shown inhibitory activity against MAO B, suggesting their potential therapeutic application in treating neurological disorders (Kulikova et al., 2023).
properties
IUPAC Name |
9-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-7-2-3-9(14)11-12(7)16-10-4-5-15-6-8(10)13(11)17/h2-3,15H,4-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUGKJSKUZKWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=O)C3=C(N2)CCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one |
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